![molecular formula C17H21N5O6S B12106270 (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine CAS No. 203383-33-9](/img/structure/B12106270.png)
(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine is a complex organic compound with a unique structure that combines an amino group, a nitroamino group, and a sulfonyl group attached to an ornithine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine typically involves multiple steps, starting with the preparation of the ornithine backbone. The key steps include:
Formation of the Ornithine Backbone: This can be achieved through standard peptide synthesis techniques.
Introduction of the Nitroamino Group: This step involves the nitration of an amino group, which can be done using nitric acid under controlled conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Final Assembly: The final step involves coupling the nitroamino and sulfonyl-modified ornithine with the 6-methylnaphthalene moiety under specific conditions to ensure the correct (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors for the nitration and sulfonylation steps.
Chemical Reactions Analysis
Types of Reactions
(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine can undergo various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitroamino group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine involves its interaction with specific molecular targets. The nitroamino group can participate in redox reactions, potentially affecting cellular redox balance. The sulfonyl group can interact with proteins, potentially inhibiting enzyme activities. The overall effect of the compound is determined by the combined actions of these functional groups on their respective molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
N~5~-[Amino(nitroamino)methylidene]-N~2~-(naphthalene-1-sulfonyl)ornithine: Lacks the 6-methyl group, which may affect its reactivity and biological activity.
N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)lysine: Similar structure but with a lysine backbone instead of ornithine, which may alter its biochemical properties.
Uniqueness
The presence of the 6-methylnaphthalene moiety and the specific (E)-configuration in (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine makes it unique compared to other similar compounds
Properties
CAS No. |
203383-33-9 |
|---|---|
Molecular Formula |
C17H21N5O6S |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
5-[[amino(nitramido)methylidene]amino]-2-[(6-methylnaphthalen-1-yl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C17H21N5O6S/c1-11-7-8-13-12(10-11)4-2-6-15(13)29(27,28)21-14(16(23)24)5-3-9-19-17(18)20-22(25)26/h2,4,6-8,10,14,21H,3,5,9H2,1H3,(H,23,24)(H3,18,19,20) |
InChI Key |
FPINROOCCOBTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)





![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)






![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
